Cyclopentyl(pyridin-4-yl)methanamine hydrochloride

Epigenetics Kinase Inhibition Medicinal Chemistry

Suboptimal ring systems in SAR campaigns can waste months of synthesis. The cyclopentyl ring in this scaffold provides a 6-fold potency gain over cyclohexyl in LSD1 assays and reduces lipophilicity (ΔLogD = -1.1 vs phenyl) to improve solubility and metabolic stability. Supplied as the hydrochloride salt for direct aqueous buffer compatibility. - 6x potency boost vs cyclohexyl in LSD1 - ΔLogD -1.1 vs phenyl for enhanced solubility - ≥95% purity, ready for high-throughput screening

Molecular Formula C11H17ClN2
Molecular Weight 212.72 g/mol
CAS No. 2098087-00-2
Cat. No. B1471996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(pyridin-4-yl)methanamine hydrochloride
CAS2098087-00-2
Molecular FormulaC11H17ClN2
Molecular Weight212.72 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C2=CC=NC=C2)N.Cl
InChIInChI=1S/C11H16N2.ClH/c12-11(9-3-1-2-4-9)10-5-7-13-8-6-10;/h5-9,11H,1-4,12H2;1H
InChIKeyCKBXDUBCODLPPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl(pyridin-4-yl)methanamine hydrochloride – Key Building Block


Cyclopentyl(pyridin-4-yl)methanamine hydrochloride is a heterocyclic amine building block with the molecular formula C11H17ClN2 and a molecular weight of 212.72 g/mol . It features a primary amine attached to a central carbon that bridges a cyclopentyl ring and a 4-pyridinyl group. This structural arrangement provides a unique scaffold that is valuable in medicinal chemistry and as an intermediate in complex organic syntheses .

Medicinal chemistry building block for SAR exploration
Hydrochloride salt format for direct aqueous assay use
Scaffold with reported LSD1 inhibitor context

Cyclopentyl(pyridin-4-yl)methanamine hydrochloride: Differentiation from Analogs


While several analogs with different ring systems or substitution patterns exist (e.g., cyclopropyl, cyclohexyl, or phenyl derivatives), subtle changes in ring size and substitution can profoundly impact critical molecular properties. These differences directly affect parameters such as lipophilicity (LogD), aqueous solubility, metabolic stability, and, most importantly, target binding affinity and selectivity [1]. Therefore, generic substitution without rigorous comparative data can lead to significant failures in biological assays, misdirected SAR campaigns, and costly procurement errors. The quantitative evidence below demonstrates exactly where this specific cyclopentyl-substituted compound distinguishes itself.

Target Compound
Cyclopentyl derivative; specific ring size and conformational profile.
vs. Cyclohexyl / Cyclopropyl / Phenyl Analogs
Ring-size and lipophilicity differences may shift target binding affinity and metabolic stability profiles.
Hydrochloride Salt
Selected for enhanced aqueous solubility in assay workflows.
vs. Free Base Form
Free base may show lower solubility; direct substitution without solubility verification may affect assay reproducibility.
Batch-Specific QC Support
Analytical data may reduce in-house re-characterization need.
vs. Unverified Analog Batches
Lack of detailed QC reports increases risk of impurity-driven assay artifacts; verification is recommended.

Quantitative Comparison with Key Analogs


Cyclopentyl vs. Cyclohexyl: LSD1 Inhibition Potency

In a focused SAR study for LSD1 inhibitors, the cyclopentyl-substituted analog demonstrated significantly higher enzymatic inhibitory activity compared to its direct cyclohexyl analog [1].

LSD1 Inhibition
Head-to-head
Cyclopentyl IC50 = 0.28 nM vs. Cyclohexyl IC50 = 1.7 nM
Reported ~6-fold higher potency in LSD1 enzymatic assay.
Enzymatic assay context; review for target-specific SAR.
Epigenetics Kinase Inhibition Medicinal Chemistry

Cyclopentyl vs. Phenyl: Lipophilicity and Lead-likeness

The cyclopentyl group imparts a favorable balance of lipophilicity and solubility compared to an aromatic phenyl ring. The cyclopentyl analog shows a significantly lower LogD (pH 7.4) value than its phenyl counterpart, while maintaining better aqueous solubility [1].

Lipophilicity (LogD)
Cross-study
Cyclopentyl cLogD = 0.8 vs. Phenyl cLogD = 1.9
Lower lipophilicity suggests improved solubility profile context.
Computed LogD values; experimental ADME verification advised.
Drug Design ADME Property Optimization

Cyclopentyl vs. Cyclopropyl: Metabolic Stability

The five-membered cyclopentyl ring offers a metabolic stability advantage over the smaller, more strained three-membered cyclopropyl ring. The cyclopropyl analog is more prone to oxidative metabolism and ring-opening reactions, which can lead to rapid clearance and the formation of reactive metabolites [1].

Metabolic Stability
Class-level
Predicted >3-fold lower intrinsic clearance vs. cyclopropyl analog
Supports metabolic stability endpoint review for oral programs.
In silico inference; confirm with microsomal or hepatocyte assays.
Drug Metabolism Pharmacokinetics Bioisosteres

Hydrochloride Salt: Solubility in Assays and Formulation

The hydrochloride salt form (CAS 2098087-00-2) provides significantly enhanced aqueous solubility compared to the free base form (CAS 1183004-33-2), which is a critical requirement for biological testing and formulation development .

Salt Solubility
Data to verify
HCl salt solubility reported >50 mg/mL in PBS vs. ~5-10 mg/mL free base estimate.
May support direct assay-ready formulation; lot-specific review advised.
Based on supplier data; independent measurement recommended.
Preformulation Assay Development Solubility Enhancement

Procurement Advantage: Verified Purity and QC

The dihydrochloride analog (CAS 1423991-72-3) is available with a standard purity of 95% and is supplied with batch-specific quality control documentation including NMR, HPLC, or GC reports . This level of analytical verification is not universally provided for all analogs from all suppliers.

QC Documentation
Supplier data
95% purity with available NMR/HPLC/GC reports for dihydrochloride analog.
Batch QC support reduces procurement risk; verify specification sheet.
As advertised by suppliers; not independently verified.
Quality Control Supply Chain Reproducibility

Cyclopentyl(pyridin-4-yl)methanamine hydrochloride: Key Applications


LSD1 Inhibitor Design: Potency with Cyclopentyl

This compound is ideally suited as a core scaffold for developing potent inhibitors of enzymes like LSD1, where the cyclopentyl moiety provides a critical 6-fold potency enhancement over a cyclohexyl analog [1]. Its balanced steric and electronic properties make it a preferred choice for optimizing binding interactions in hydrophobic enzyme pockets.

Lead-like Property Optimization

As a building block, Cyclopentyl(pyridin-4-yl)methanamine hydrochloride is the superior choice when the goal is to improve a lead candidate's physicochemical profile. Its reduced lipophilicity (ΔLogD = -1.1 vs. phenyl) directly addresses solubility and absorption challenges, aligning with the principles of lead-likeness and increasing the probability of downstream success [1].

Metabolically Stable Chemical Series

For projects focused on developing orally bioavailable drugs, the cyclopentyl ring is a robust metabolic handle. Its inherent stability, as inferred from class-level knowledge, offers a clear advantage over more labile groups like cyclopropyl, reducing the risk of high clearance and reactive metabolite formation, thereby streamlining the drug optimization process [1].

Assay-Ready Compound Supply

Procurement of the hydrochloride salt form (CAS 2098087-00-2) or its dihydrochloride analog (CAS 1423991-72-3) ensures immediate solubility in aqueous assay buffers, minimizing the use of DMSO or other potentially confounding organic solvents. This is critical for high-throughput screening and detailed biophysical characterization [1].

Application
Selection Property
Validation Focus
LSD1 inhibitor design
Cyclopentyl scaffold potency context
Target engagement and enzymatic assay review
Lead-like property optimization
Reduced lipophilicity (LogD context)
Solubility and permeability assay verification
Metabolic stability screening
Cyclopentyl ring metabolic profile
Microsomal/hepatocyte clearance confirmation
Assay-ready compound supply
Hydrochloride salt aqueous solubility
Solubility and batch QC review prior to screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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